In Vivo Potency and Toxicity: CB 3705 Exhibits >200-Fold Lower Potency than the 2,4-Diamino Analog CB 3703 in Murine L1210 Ascites Model
In the same L1210 ascites tumor-bearing mouse study, CB 3705 exhibited markedly reduced potency and toxicity compared to the 2,4-diamino analog CB 3703 [1]. At a dose of 480 mg/kg, CB 3705 was non-toxic to tumor-bearing animals and produced only a minimal increase in life span, whereas CB 3703 at just 2 mg/kg yielded a 64% increase in life span [1]. This >240-fold dose differential underscores the profound impact of the quinazoline 2-substituent on in vivo antifolate activity within the same chemical series.
| Evidence Dimension | In vivo antitumor efficacy (increase in life span) and maximum tolerated dose |
|---|---|
| Target Compound Data | CB 3705: 480 mg/kg dose non-toxic; minimal increase in life span |
| Comparator Or Baseline | CB 3703 (N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-l-glutamic acid): 2 mg/kg dose produced 64% increase in life span |
| Quantified Difference | CB 3703 is approximately 100-fold more potent than methotrexate in the same study, while CB 3705 is >240-fold less potent than CB 3703 by dose required for effect |
| Conditions | L1210 ascites tumor-bearing mice; compounds administered in vivo |
Why This Matters
This extreme potency differential within a structurally analogous pair highlights CB 3705's unique utility as a low-potency tool compound for probing transport-independent antifolate mechanisms without confounding in vivo toxicity.
- [1] Calvert AH, Jones TR, Jackman AL, et al. Quinazoline antifolates with dual biochemical loci of action. Biochemical and biological studies directed towards overcoming methotrexate resistance. Eur J Cancer. 1980;16(5):713-722. View Source
